1,4-Bis-(3-bromopropyl)-benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(3-bromopropyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Br2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDJLONNYRBOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)CCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544564 | |
| Record name | 1,4-Bis(3-bromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19417-59-5 | |
| Record name | 1,4-Bis(3-bromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 1,4 Bis 3 Bromopropyl Benzene
Established Synthetic Routes
Established methods for the synthesis of 1,4-Bis-(3-bromopropyl)-benzene often rely on fundamental organic reactions, building the target molecule sequentially from readily available starting materials.
Alkylation-Based Syntheses
Alkylation strategies, particularly those based on the Friedel-Crafts reaction, provide a direct method for forming the carbon-carbon bonds between the benzene (B151609) ring and the propyl side chains. A common multi-step approach starting from benzene involves an initial acylation, which is easier to control than direct alkylation.
A representative alkylation-based synthesis proceeds as follows:
Double Friedel-Crafts Acylation: Benzene can undergo a double Friedel-Crafts acylation with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction, performed in a stepwise manner, introduces two butanoic acid chains, yielding 1,4-bis(3-carboxypropionyl)benzene.
Reduction of Ketones: The keto groups are subsequently reduced to methylene (B1212753) groups. The Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be employed to convert the diketone into 1,4-benzenedibutyric acid. pearson.comglasp.co
Reduction of Carboxylic Acids: The terminal carboxylic acid groups are then reduced to primary alcohols. This is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, yielding 1,4-bis(4-hydroxybutyl)benzene.
Conversion to Bromides: The final step involves converting the terminal hydroxyl groups to bromides. This can be accomplished through reaction with phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr).
This method is robust but involves multiple steps, each requiring purification and characterization of intermediates.
Bromination-Focused Approaches
These methods prioritize the introduction of the bromine atoms as a key step, often starting from a precursor that already contains the 1,4-dipropylbenzene (B1593508) core. The most direct route in this category involves the bromination of a diol precursor.
The primary pathway is the direct conversion of 1,4-bis(3-hydroxypropyl)benzene to the target compound. This precursor can be synthesized through methods such as the reduction of diethyl terephthalate (B1205515) followed by chain extension or Grignard reactions with ethylene (B1197577) oxide. Once the diol is obtained, several reagents can effect the bromination:
Using Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary alcohols to alkyl bromides. The reaction is typically carried out in a non-polar solvent.
Using Hydrobromic Acid (HBr): Concentrated HBr, often with a catalyst like sulfuric acid, can be used to substitute the hydroxyl groups.
Another strategy involves radical bromination. While direct bromination of 1,4-dipropylbenzene with N-Bromosuccinimide (NBS) and a radical initiator would preferentially occur at the benzylic position (the carbon atom attached to the ring), this is not suitable for obtaining the desired terminal bromide. khanacademy.org A different approach starts with p-xylene, which can undergo radical bromination with NBS to yield α,α′-dibromo-p-xylene or 1,4-bis(bromomethyl)benzene. google.comresearchgate.net This intermediate can then undergo chain extension reactions to form the desired propyl chains, for example, by reacting it with a two-carbon nucleophile like the enolate of diethyl malonate, followed by hydrolysis, decarboxylation, and conversion of the resulting functional group to a bromide.
Multi-Step Synthesis Strategies
Multi-step syntheses are essential for building complex molecules from simple precursors like benzene. The order of reactions is critical to ensure correct regiochemistry and avoid unwanted side reactions. libretexts.org A logical multi-step synthesis for this compound combines the principles of Friedel-Crafts reactions and subsequent functional group transformations.
A plausible and controllable sequence is outlined below:
Table 1: Multi-Step Synthesis via Double Friedel-Crafts Acylation
| Step | Reaction | Starting Material | Reagents | Key Intermediate | Purpose |
|---|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Benzene | Propanoyl chloride, AlCl₃ | 1,4-Dipropionylbenzene | Forms the C-C bonds and installs the keto-propyl skeleton. This step is challenging due to the deactivating nature of the first acyl group. youtube.com |
| 2 | Ketone Reduction | 1,4-Dipropionylbenzene | H₂NNH₂, KOH (Wolff-Kishner) or Zn(Hg), HCl (Clemmensen) glasp.co | 1,4-Dipropylbenzene | Removes the carbonyl oxygen to form the alkyl chains. |
Given the difficulties with double acylation and the non-selectivity of terminal bromination on an alkyl chain, the most practical established route involves synthesizing the precursor 1,4-bis(3-hydroxypropyl)benzene first, followed by a direct bromination as detailed in section 2.1.2.
Advanced Synthetic Techniques
More contemporary approaches utilize metal-catalyzed reactions and highly selective nucleophilic substitution pathways to construct this compound, often with improved efficiency and milder reaction conditions.
Metal-Catalyzed Cross-Coupling Reactions
Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. These methods can be adapted to synthesize the target molecule by coupling a di-halogenated benzene with an appropriate three-carbon fragment.
Suzuki-Miyaura Coupling: This reaction typically couples an aryl halide with a boronic acid or ester. A potential route involves the reaction of 1,4-dibromobenzene (B42075) with two equivalents of an allylboronic acid pinacol (B44631) ester, catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a base. The resulting intermediate, 1,4-diallylbenzene, can then undergo anti-Markovnikov hydrobromination using HBr and a peroxide initiator to yield this compound. mdpi.com
Kumada Coupling: This reaction couples an aryl halide with a Grignard reagent, typically using a nickel catalyst. 1,4-Dichlorobenzene or 1,4-dibromobenzene could be reacted with two equivalents of allylmagnesium bromide in the presence of a catalyst like Ni(dppp)Cl₂. nih.gov Similar to the Suzuki route, the resulting 1,4-diallylbenzene would then be converted to the final product via hydrobromination.
Table 2: Advanced Cross-Coupling Synthesis Pathway
| Step | Reaction Type | Aryl Halide | Coupling Partner | Catalyst/Reagents | Intermediate/Product |
|---|---|---|---|---|---|
| 1 | Kumada or Suzuki Coupling | 1,4-Dibromobenzene | Allylmagnesium bromide or Allylboronic acid ester | Ni or Pd catalyst, base (for Suzuki) | 1,4-Diallylbenzene |
These methods offer a high degree of convergence but require careful control of reaction conditions to avoid side reactions and ensure high yields.
Nucleophilic Substitution Pathways
While the bromine atoms in the final product are themselves susceptible to nucleophilic attack, nucleophilic substitution is also a key strategy for its synthesis. This approach involves preparing a precursor with leaving groups that are more readily displaced than bromide, such as tosylates or mesylates.
This pathway is often the final step in a longer synthesis and is prized for its clean conversion and high yields. The synthesis begins with the diol precursor, 1,4-bis(3-hydroxypropyl)benzene.
Activation of Hydroxyl Groups: The diol is reacted with two equivalents of p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This converts the poor leaving group (-OH) into an excellent leaving group, the tosylate (-OTs), yielding 1,4-bis(3-tosyloxypropyl)benzene.
Nucleophilic Displacement: The resulting di-tosylate is then treated with a source of bromide ions, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a polar aprotic solvent like acetone (B3395972) or DMF. The bromide ion acts as a nucleophile, displacing the tosylate group in a bimolecular nucleophilic substitution (Sₙ2) reaction to give the final product, this compound.
This tosylation-bromination sequence is highly efficient and a preferred method for converting primary alcohols to alkyl bromides when mild conditions are required.
Chemical Reactivity and Mechanistic Investigations of 1,4 Bis 3 Bromopropyl Benzene
Analysis of Reactive Sites and Functional Group Interconversions
The primary reactive sites of 1,4-bis-(3-bromopropyl)-benzene are the two terminal carbon atoms of the propyl chains, which are bonded to bromine atoms. The carbon-bromine (C-Br) bond is polar, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This inherent polarity makes the compound susceptible to attack by nucleophiles.
The principal functional group interconversions involving this compound are centered on the transformation of the bromoalkyl groups. These transformations primarily occur through nucleophilic substitution reactions, where the bromine atoms are displaced by a variety of nucleophiles. This allows for the conversion of the alkyl bromide functionalities into other chemical groups, such as alcohols, ethers, amines, and thiols. beilstein-journals.org Under basic conditions, elimination reactions to form alkenes can also compete with substitution. beilstein-journals.org
Due to the presence of two reactive sites, the stoichiometry of the reactants can be controlled to achieve either mono- or di-substitution, leading to a range of products with varying functionalities. This dual reactivity is fundamental to its use as a linker molecule in more complex chemical syntheses.
Exploration of Nucleophilic Substitution Chemistry
Nucleophilic substitution is a cornerstone of the reactivity of this compound. The primary alkyl bromide structure of its reactive centers favors a specific mechanistic pathway for these reactions.
Kinetic and Thermodynamic Aspects of Bromine Displacement
While specific, detailed kinetic and thermodynamic studies for this compound are not extensively documented in peer-reviewed literature, its reactivity can be reliably inferred from its structure. The compound features two primary alkyl bromide moieties. Such structures predominantly undergo nucleophilic substitution via the bimolecular (SN2) mechanism.
The key characteristics of the SN2 pathway for this compound are:
Kinetics: The reaction rate is dependent on the concentration of both the substrate, this compound, and the incoming nucleophile. The rate law is expressed as: Rate = k[Substrate][Nucleophile].
Mechanism: The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.
Thermodynamics: The displacement of a bromide ion by stronger nucleophiles is generally a thermodynamically favorable process.
The table below outlines the expected reactivity with common nucleophiles in SN2 reactions.
| Nucleophile | Product Functional Group | Relative Reactivity |
| Hydroxide (OH⁻) | Alcohol | Moderate |
| Alkoxide (RO⁻) | Ether | Moderate to High |
| Thiolate (RS⁻) | Thioether | High |
| Azide (N₃⁻) | Azide | High |
| Cyanide (CN⁻) | Nitrile | High |
| Amines (RNH₂) | Amine | Moderate |
This table represents generalized, qualitative reactivity trends for SN2 reactions.
Cross-Coupling Reaction Pathways
This compound is an important building block for the synthesis of cyclophanes, which are molecules containing an aromatic ring bridged by a chain. wikipedia.org The formation of these structures relies on the ability of the two bromopropyl groups to undergo either intramolecular (forming a bridge on the same molecule) or intermolecular (linking two or more molecules) coupling reactions.
Homocoupling and Heterocoupling Reactions
Homocoupling refers to the reaction where the two ends of the molecule, or the ends of two identical molecules, couple with each other. For this compound, an intramolecular Wurtz-type reaction, using a metal like sodium, could theoretically induce coupling between the two propyl chains to form a [n.n]paracyclophane. Intermolecular homocoupling would lead to polymerization.
Heterocoupling involves the reaction of the bromopropyl groups with a different linking molecule. A prominent example is the synthesis of dithiacyclophanes, which are precursors to various metacyclophanes. In these syntheses, a related compound, 1,3-bis(bromomethyl)benzene, is reacted with an aliphatic dithiol under basic conditions. mun.ca This serves as a strong model for the reactivity of this compound, where it can be coupled with difunctional nucleophiles (e.g., dithiols, diamines) to form large macrocyclic structures.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful tool in modern organic synthesis, though detailed studies focusing on this compound as the primary substrate are limited. However, its structure is amenable to such reactions. While the C(sp³)-Br bond is less reactive in some standard palladium-catalyzed reactions (like Suzuki or Heck, which often favor C(sp²)-Br), it can participate in coupling reactions, particularly those forming C-C and C-heteroatom bonds.
A relevant application is the synthesis of complex macrocycles where the bromo-functionalized arms of the molecule are designed to react. For instance, related benzylic bromides can be converted to organometallic reagents or used directly in coupling schemes. nih.gov The general mechanism for many palladium-catalyzed couplings involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the alkyl bromide, inserting itself into the C-Br bond to form a palladium(II) intermediate.
Transmetalation (for reactions like Suzuki): A second reagent, typically an organoboron compound, transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.
The use of this compound in such reactions allows for the precise construction of bridged aromatic compounds, which have applications in materials science and supramolecular chemistry. nih.gov
Nickel-Catalyzed Reductive Coupling Mechanisms
The intramolecular nickel-catalyzed reductive coupling of 1,4-bis(3-bromopropyl)benzene is a powerful strategy for the synthesis of [3.3]paracyclophane, a strained yet important molecular scaffold. This transformation involves the formation of a new carbon-carbon bond between the two propyl chains, leading to a cyclic structure. The mechanism of this reaction is believed to proceed through a series of organonickel intermediates.
The catalytic cycle is generally initiated by the reduction of a Ni(II) precatalyst to a highly reactive Ni(0) species by a stoichiometric reductant, such as manganese or zinc metal. This Ni(0) complex then undergoes oxidative addition with one of the C-Br bonds of the substrate to form a Ni(II) intermediate. An intramolecular oxidative addition of the second C-Br bond is a plausible subsequent step, which would lead to a nickelacyclic intermediate. Reductive elimination from this intermediate would then furnish the desired cyclophane product and regenerate the Ni(0) catalyst.
An alternative pathway may involve the formation of a Ni(I) species, which can react with the alkyl halide. nih.govbeilstein-journals.org Mechanistic studies on similar nickel-catalyzed couplings of unactivated alkyl halides suggest that the reaction can proceed through a radical mechanism or via organonickel intermediates, with the specific pathway being influenced by the choice of ligands, reductants, and reaction conditions. nih.govdntb.gov.uaacs.org For instance, the presence of radical inhibitors can help to elucidate the involvement of radical species in the reaction pathway. nih.gov
The efficiency and selectivity of the cyclization are highly dependent on several factors, including the nature of the nickel catalyst and ligands, the choice of reductant, and the reaction conditions such as temperature and concentration. High dilution conditions are often employed to favor the intramolecular cyclization over intermolecular polymerization.
Table 1: Key Aspects of Nickel-Catalyzed Reductive Coupling of this compound
| Feature | Description |
| Catalyst | Typically a Ni(II) salt (e.g., NiCl₂) with a ligand (e.g., a phosphine (B1218219) or bipyridine). |
| Reductant | Often a metal such as zinc (Zn) or manganese (Mn) to generate the active Ni(0) catalyst. |
| Key Intermediates | Believed to involve Ni(0), Ni(I), and Ni(II) species, potentially including nickelacyclic intermediates. |
| Reaction Conditions | High dilution is crucial to promote intramolecular cyclization and minimize competing intermolecular reactions. |
| Primary Product | [3.3]Paracyclophane. |
Functionalization via Borylation Reactions
The transformation of the bromide functionalities of 1,4-bis(3-bromopropyl)benzene into boronate esters represents a valuable synthetic strategy, as organoboron compounds are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The borylation of the primary alkyl bromide groups in 1,4-bis(3-bromopropyl)benzene can be achieved using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂).
This transformation is typically catalyzed by palladium or copper complexes. For instance, a mild palladium-catalyzed process for the borylation of primary alkyl bromides using B₂pin₂ has been developed. nih.govacs.org This method exhibits good functional group tolerance. The general mechanism for a palladium-catalyzed borylation involves the oxidative addition of the alkyl bromide to a Pd(0) species, followed by transmetalation with the diboron (B99234) reagent and subsequent reductive elimination to yield the alkylboronate ester and regenerate the Pd(0) catalyst.
Cobalt-catalyzed benzylic C-H borylation has also been reported, which could potentially be applied to functionalize the benzylic positions of the propyl chains, although direct borylation of the C-Br bond is a more common approach. acs.org The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity in these borylation reactions.
Table 2: Borylation of this compound
| Reagent/Catalyst | Product Type | Potential Applications |
| Bis(pinacolato)diboron (B₂pin₂) / Pd catalyst | 1,4-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)benzene | Suzuki-Miyaura cross-coupling reactions for the introduction of aryl, vinyl, or other organic moieties. |
| Bis(pinacolato)diboron (B₂pin₂) / Cu catalyst | 1,4-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)benzene | Alternative to palladium catalysis, often with different reactivity profiles. |
Redox Chemistry: Oxidation and Reduction Transformations
The redox chemistry of 1,4-bis(3-bromopropyl)benzene is primarily associated with the electrochemical behavior of the alkyl bromide moieties and the aromatic benzene (B151609) ring.
Reduction: The carbon-bromine bonds are susceptible to reduction. wikipedia.org This can be achieved electrochemically or with chemical reducing agents. The electrochemical reduction of haloalkanes typically proceeds via a stepwise or concerted dissociative electron transfer mechanism, leading to the cleavage of the C-Br bond and the formation of a carbanion or a radical intermediate. In the case of 1,4-bis(3-bromopropyl)benzene, the reduction of one C-Br bond would likely occur at a less negative potential than the reduction of the second one. The reduction potential is a key parameter in designing selective electrochemical transformations.
Chemical reduction can be achieved using various reducing agents, including metal hydrides or dissolving metal reductions. These reductions would lead to the formation of 1,4-dipropylbenzene (B1593508). The selective mono-reduction of one of the bromo-propyl groups would be challenging to achieve chemically due to the similar reactivity of the two terminal bromides.
The redox potentials of precursors to [2.2]paracyclophanedienes have been studied, and these studies can provide insights into the electronic properties of related structures. acs.org The electronic communication between the two redox-active sites in 1,4-bis(3-bromopropyl)benzene would be mediated by the benzene ring and the propyl chains.
Table 3: Redox Transformations of this compound
| Transformation | Reagents/Conditions | Product |
| Oxidation | High anodic potential | Oxidized benzene ring species (e.g., radical cation) |
| Reduction | Electrochemical reduction or chemical reducing agents (e.g., metal hydrides) | 1,4-Dipropylbenzene (full reduction) or mono-reduced species |
Applications in Advanced Functional Materials and Polymer Chemistry
Utilisation as a Versatile Organic Building Block
As a fundamental building block, 1,4-Bis-(3-bromopropyl)-benzene serves as a starting point for the synthesis of a wide array of more complex molecules and materials. Its reactivity allows for its incorporation into diverse molecular architectures.
This compound is a key monomer in the synthesis of various polymers through polycondensation reactions. Its two reactive C-Br bonds can react with difunctional nucleophiles—such as diamines, diols, or dithiols—to form long polymer chains. The general reaction scheme involves the displacement of the bromide ions by the nucleophile, creating new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
The resulting polymers incorporate the rigid benzene (B151609) ring and the flexible propylene (B89431) linkers into their backbones. This combination influences the material's properties: the phenylene group enhances thermal stability and rigidity, while the propyl chains provide a degree of flexibility. This makes it a useful component for engineering plastics and other high-performance polymers. jssunton.com For example, reaction with a diamine would yield a polyamine, while reaction with a bisphenol could produce a polyether. The structure of the comonomer can be varied to precisely tune the physical and chemical properties of the final polymer, such as its solubility, melting point, and mechanical strength.
The incorporation of this compound is a strategic approach to designing advanced organic materials with specific functionalities. The presence of the benzene core can be exploited to create materials with desirable electronic or photophysical properties. Furthermore, the bromine atoms not only facilitate the initial synthesis but can also serve as reactive handles for post-synthetic modification, allowing for the introduction of other functional groups to tailor the material's properties for specific applications.
The molecular shape of this compound, with a rigid central core and flexible terminal groups, is characteristic of a mesogen, a molecule that can form liquid crystal phases. The linear geometry imparted by the 1,4-substitution pattern is crucial for promoting the anisotropic ordering required for liquid crystallinity.
In the design of liquid crystals, this compound can act as a foundational core. The flexible propyl chains contribute to the formation of mesophases at accessible temperatures. While the compound itself may not be liquid crystalline, it serves as a key intermediate. The terminal bromine atoms can be substituted with various mesogenic units or other functional groups to create more complex molecules that do exhibit liquid crystalline behavior. nih.gov For instance, reaction with molecules containing long alkyl chains or other aromatic rings can lead to the formation of calamitic (rod-like) liquid crystals, which are essential components in display technologies.
Design and Fabrication of Organic Frameworks
Porous crystalline materials like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) have garnered significant attention for applications in gas storage, separation, and catalysis. The design of these materials relies on the selection of appropriate molecular building blocks, or linkers.
Covalent organic frameworks are porous, crystalline polymers formed from the self-assembly of organic building blocks linked by strong covalent bonds. tcichemicals.comtcichemicals.com The structure and properties of a COF are determined by the geometry of its linkers. rsc.orgchemrxiv.org
This compound has the potential to serve as a linker for the synthesis of novel COFs. The two bromopropyl groups provide reactive sites for forming covalent bonds with multi-topic nodes. For example, through nucleophilic substitution reactions with polyamine or polythiol monomers, it can form a 3D network. The length and flexibility of the propyl chains, along with the rigidity of the central benzene ring, would define the pore size and chemical environment within the resulting framework. This allows for the rational design of COFs tailored for specific molecular recognition or catalytic tasks.
Metal-organic frameworks are constructed from metal ions or clusters coordinated to organic linker molecules. rsc.org The organic linkers are typically multitopic ligands containing coordinating functional groups such as carboxylates or nitrogen heterocycles.
While this compound itself is not a suitable linker for direct MOF synthesis due to the non-coordinating nature of the bromopropyl groups, it is a valuable precursor for creating custom linkers. The reactive C-Br bonds can be transformed into a variety of coordinating groups through established organic reactions. For example, the terminal bromides can be converted to nitrile groups, which can then be hydrolyzed to carboxylic acids. The resulting 1,4-bis(3-carboxypropyl)benzene could then be used as a flexible dicarboxylate linker to build MOFs. This synthetic versatility allows researchers to design and incorporate linkers with specific lengths, geometries, and functionalities into MOF structures, thereby tuning the framework's properties for targeted applications like selective gas adsorption or catalysis.
Supramolecular Assembly and Self-Organized Structures
No information was found regarding the use of this compound in the formation of supramolecular assemblies or self-organized structures.
Development of Ligands for Metal Complexes
No specific examples of the use of this compound for the development of the ligands mentioned below were identified in the search results.
Synthesis of N-Heterocyclic Carbene (NHC) Ligands
The search did not provide any methods for the synthesis of NHC ligands starting from this compound.
Preparation of Bis(oxazoline) Ligands
No literature was found detailing the preparation of bis(oxazoline) ligands using this compound.
Application in Catalytic Systems and Material Science
Consequently, without the successful synthesis of the aforementioned ligands from this compound, no information on their applications in catalytic systems or material science could be found.
Theoretical and Computational Chemistry Studies on 1,4 Bis 3 Bromopropyl Benzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the molecular structure, and energetic and electronic properties of chemical compounds. These methods, including Hartree-Fock (HF) theory, Density Functional Theory (DFT), and Møller-Plesset Perturbation Theory (MP2), provide a theoretical framework for understanding chemical behavior at the atomic level.
Hartree-Fock (HF) Theory Applications
The Hartree-Fock method is an ab initio calculation that provides a foundational, albeit approximate, description of the electronic structure of a molecule. It serves as a starting point for more advanced computational methods. Specific applications of HF theory to 1,4-Bis-(3-bromopropyl)-benzene, including calculations of its optimized geometry, total energy, and molecular orbitals, have not been reported in the available literature.
Density Functional Theory (DFT) Investigations
Density Functional Theory is a widely used computational method in quantum chemistry that can provide a balance between accuracy and computational cost for studying molecular systems. Investigations using DFT can elucidate geometric structures, vibrational frequencies, and electronic properties. A search of scientific databases indicates a lack of published DFT studies specifically focused on this compound. While research has been conducted on similar brominated aromatic compounds, such as the DFT study of 1-bromo-4-(3,7-dimethyloctyl)benzene, no such data exists for the target molecule.
Møller-Plesset Perturbation Theory (MP2) Approaches
Møller-Plesset perturbation theory is a post-Hartree-Fock method used to account for electron correlation. MP2, the second-order application of this theory, is commonly employed to obtain more accurate predictions of molecular energies and properties compared to HF and some DFT functionals, especially for non-covalent interactions. Despite its utility, there are no specific MP2 calculations reported for this compound in the accessible literature.
Molecular Dynamics and Conformational Analysis
Molecular dynamics simulations and conformational analysis are powerful tools for exploring the dynamic behavior and stable conformations of flexible molecules. For a molecule like this compound, with two flexible propyl chains, these methods would be invaluable for understanding its conformational landscape and how it might interact with other molecules. However, no studies detailing molecular dynamics simulations or a comprehensive conformational analysis of this specific compound have been found.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule governs its reactivity. Computational methods can predict various descriptors of electronic structure that help in understanding and predicting chemical reactions.
Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals provide insight into the molecule's ability to act as an electron donor or acceptor. Without quantum chemical calculations (like DFT or HF), the HOMO-LUMO gap and other related electronic properties for this compound cannot be determined. Consequently, no data on its FMO analysis is available.
Reaction Pathway and Transition State Characterization
The reaction pathways of 1,4-bis(3-bromopropyl)benzene are primarily dictated by the presence of the two primary bromoalkyl substituents on the benzene (B151609) ring. These functional groups are susceptible to nucleophilic substitution reactions, providing a versatile handle for chemical modifications and polymerization. Computational chemistry offers a powerful lens through which to understand the intricate details of these transformations, including the characterization of transition states and the determination of reaction energetics. While specific theoretical studies exclusively focused on 1,4-bis(3-bromopropyl)benzene are not abundant in the public domain, the reaction mechanisms can be thoroughly understood by analogy to well-studied systems, particularly those involving nucleophilic substitution on primary alkyl halides.
The most probable reaction pathway for the functionalization of the bromopropyl groups is a bimolecular nucleophilic substitution (SN2) mechanism. In this type of reaction, a nucleophile attacks the carbon atom bonded to the bromine atom, and in a concerted step, the carbon-bromine bond is broken, leading to the displacement of the bromide leaving group. youtube.comyoutube.com This is in contrast to nucleophilic aromatic substitution (SNAr), where the nucleophile attacks a carbon atom that is part of the aromatic ring. libretexts.orgbyjus.comwikipedia.org The latter is not relevant for the primary alkyl bromide moieties in 1,4-bis(3-bromopropyl)benzene.
The SN2 reaction at one of the bromopropyl groups can be represented as follows:
Nu:⁻ + Br-(CH₂)₃-C₆H₄-(CH₂)₃-Br → [Nu···CH₂(Br)···(CH₂)₂-C₆H₄-(CH₂)₃-Br]‡ → Nu-(CH₂)₃-C₆H₄-(CH₂)₃-Br + Br⁻
The transition state, denoted by the double dagger (‡), is a critical point on the reaction coordinate corresponding to the highest energy barrier. Computational studies on similar SN2 reactions provide detailed insights into the geometry and energetics of this transient species. masterorganicchemistry.com
Transition State Geometry:
In the SN2 transition state, the central carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the outgoing bromide leaving group. youtube.com The three non-reacting groups on the carbon (two hydrogen atoms and the rest of the alkyl chain) lie in a plane perpendicular to the Nu···C···Br axis. This arrangement results in the inversion of stereochemistry at the carbon center, often referred to as a Walden inversion. However, as the reacting carbon in 1,4-bis(3-bromopropyl)benzene is not a stereocenter, this inversion is not readily observable in the product.
Reaction Energetics and Profile:
The reaction profile for an SN2 reaction is characterized by a single energy barrier corresponding to the transition state. The height of this barrier, known as the activation energy (Ea), determines the reaction rate. Computational methods, such as Density Functional Theory (DFT), are instrumental in calculating these energy profiles.
A hypothetical reaction coordinate diagram for the first SN2 substitution on 1,4-bis(3-bromopropyl)benzene would show the reactants (the benzene derivative and the nucleophile) at an initial energy level. As the nucleophile approaches, the energy of the system increases until it reaches the maximum at the transition state. Following the transition state, the energy decreases as the new bond is fully formed and the bromide ion departs, leading to the products at a lower energy level, indicating an exothermic reaction.
Factors Influencing the Reaction Pathway:
Several factors can influence the reaction pathway and the rate of substitution:
Nucleophile: The nature of the nucleophile is crucial. Stronger nucleophiles will react faster.
Solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus preserving its nucleophilicity.
Leaving Group: Bromide is a good leaving group, facilitating the SN2 reaction.
Steric Hindrance: The primary nature of the alkyl halide minimizes steric hindrance at the reaction center, favoring the SN2 pathway over competing elimination (E2) reactions. youtube.com However, bulky nucleophiles could potentially increase the likelihood of the E2 pathway, leading to the formation of an alkene.
Sequential Reactions:
Given the difunctional nature of 1,4-bis(3-bromopropyl)benzene, the substitution can occur sequentially at both bromopropyl groups. The reactivity of the second bromide after the first substitution may be influenced by the nature of the newly introduced functional group. Computational studies could elucidate whether the first substitution activates or deactivates the second reaction site.
The table below presents hypothetical, yet representative, data for the computational characterization of a transition state for an SN2 reaction involving a primary alkyl bromide, which serves as a model for the reactions of 1,4-bis(3-bromopropyl)benzene.
| Parameter | Description | Illustrative Value |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | 20-25 kcal/mol |
| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | -10 to -15 kcal/mol |
| C-Nu Bond Length (Transition State) | The partial bond distance between the carbon and the incoming nucleophile. | ~2.2 Å |
| C-Br Bond Length (Transition State) | The elongated bond distance between the carbon and the leaving bromide. | ~2.4 Å |
| Nu-C-Br Angle (Transition State) | The angle between the nucleophile, the carbon, and the bromide. | ~180° |
Note: The values in this table are illustrative for a typical SN2 reaction and are not derived from specific computational studies on 1,4-bis(3-bromopropyl)benzene.
Spectroscopic and Advanced Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
A ¹H NMR spectrum for 1,4-Bis-(3-bromopropyl)-benzene would be expected to show distinct signals corresponding to the aromatic and aliphatic protons. Due to the molecule's symmetry, the four aromatic protons would appear as a singlet. The two propyl chains would each produce three sets of signals: a triplet for the methylene (B1212753) group adjacent to the benzene (B151609) ring, a multiplet (likely a quintet) for the central methylene group, and another triplet for the terminal methylene group bonded to the bromine atom.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | Aromatic-H |
| Data not available | Data not available | Data not available | Ar-CH₂- |
| Data not available | Data not available | Data not available | -CH₂- |
Note: This table represents predicted patterns. Experimental values are not available in the searched literature.
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, symmetry would result in fewer signals than the total number of carbon atoms. One would expect to see four distinct signals: one for the two equivalent aromatic carbons attached to the propyl groups, one for the other four equivalent aromatic carbons, and two signals for the three carbons in each equivalent propyl chain.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| Data not available | Aromatic C-H |
| Data not available | Aromatic C-C₃H₆Br |
| Data not available | Ar-CH₂- |
| Data not available | -CH₂- |
Note: This table represents predicted patterns. Experimental values are not available in the searched literature.
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for identifying the target compound in a reaction mixture, confirming its molecular weight, and identifying any impurities. For this compound, LC-MS analysis would be used to confirm the presence of the molecular ion peak corresponding to its molecular weight (320.06 g/mol , considering the major isotopes of bromine) and to observe characteristic isotopic patterns due to the presence of two bromine atoms.
Chromatographic Purity and Separation Techniques
Chromatographic methods are essential for separating the target compound from starting materials, by-products, and other impurities, as well as for assessing its purity.
HPLC is a primary tool for determining the purity of non-volatile organic compounds. A sample of this compound would be analyzed using a suitable stationary phase (e.g., C18) and mobile phase. The purity is determined by the relative area of the peak corresponding to the compound in the resulting chromatogram. While chemical suppliers indicate that HPLC is used for quality control of this compound, specific chromatograms or method details are not publicly disclosed.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). ptfarm.plijpcbs.com This technique utilizes columns packed with sub-2 µm particles, which, according to the van Deemter equation, allows for higher mobile phase linear velocities without a loss of efficiency. ptfarm.pl Consequently, UPLC systems are engineered to operate at much higher backpressures than conventional HPLC systems, often exceeding 15,000 psi. ptfarm.pl
For a molecule like this compound, UPLC is an exceptionally well-suited analytical technique for several key research applications. Its primary utility lies in the precise assessment of purity, the separation of the main compound from any potential impurities, starting materials (such as 1,4-di-tert-butylbenzene (B89470) or related precursors), and by-products that may arise during its synthesis. The high resolving power of UPLC can effectively separate compounds with very similar structures, ensuring accurate quantification and characterization of the target molecule.
In a research context, a typical UPLC method for this compound would likely employ a reversed-phase column (e.g., a C18 or C8) due to the non-polar nature of the aromatic ring and the alkyl bromide chains. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, would be used in a gradient elution mode to ensure the efficient separation of components with varying polarities. Detection is commonly achieved using a photodiode array (PDA) or a tunable UV (TUV) detector, as the benzene ring possesses a chromophore that absorbs UV light. ijpcbs.com
The following table outlines a hypothetical, yet representative, set of UPLC parameters that could be applied for the analysis of this compound in a research setting.
Table 1: Illustrative UPLC Method Parameters for this compound Analysis
| Parameter | Value | Purpose |
| Chromatographic System | ACQUITY UPLC® H-Class or equivalent | Provides the necessary high-pressure capabilities for sub-2 µm particle columns. |
| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm | Reversed-phase chemistry suitable for non-polar aromatic compounds; small particle size for high efficiency. |
| Mobile Phase A | Water (LC-MS grade) | The aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile (LC-MS grade) | The organic component for eluting non-polar compounds. |
| Flow Rate | 0.5 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient Elution | 50% B to 95% B over 3 minutes | Allows for the separation of compounds with a range of polarities. |
| Column Temperature | 40 °C | Reduces mobile phase viscosity, improving efficiency and peak shape. |
| Injection Volume | 1 µL | Small injection volume is necessary to prevent column overload and maintain sharp peaks. |
| Detector | Photodiode Array (PDA) Detector | Allows for the monitoring of absorbance across a range of wavelengths (e.g., 200-400 nm). |
| Detection Wavelength | 220 nm | A common wavelength for detecting the benzene ring chromophore. |
| Run Time | 5 minutes | Demonstrates the high-throughput capability of UPLC. |
The data generated from such a UPLC analysis would provide researchers with critical information, including the retention time of this compound for identification purposes and the peak area for quantitative analysis of its purity. The high sensitivity of UPLC also allows for the detection and quantification of trace-level impurities that might not be discernible with standard HPLC. ijpcbs.com
Other Advanced Spectroscopic Methods
Beyond the foundational spectroscopic techniques, the comprehensive characterization of this compound in research often involves more specialized methods to probe specific aspects of its structure and purity.
One particularly relevant advanced technique is Powder X-ray Diffraction (PXRD) . While single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, obtaining suitable single crystals can be challenging. nih.govjst.go.jp PXRD, on the other hand, is performed on a polycrystalline or powdered sample of the compound. researchgate.net This technique is invaluable for characterizing the bulk solid-state properties of synthesized materials. researchgate.net In the context of this compound, PXRD can be used to:
Identify crystalline phases: The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline form.
Assess bulk sample purity: The presence of crystalline impurities would be indicated by additional peaks in the diffractogram.
Study polymorphism: It can reveal if the compound exists in multiple crystalline forms (polymorphs), which can have different physical properties. researchgate.net
The data from a PXRD experiment is typically presented as a plot of diffraction intensity versus the diffraction angle (2θ).
Table 2: Conceptual PXRD Data for Crystalline this compound
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) (Hypothetical) |
| 10.2 | 8.67 | 100 | (100) |
| 15.5 | 5.71 | 45 | (110) |
| 20.4 | 4.35 | 80 | (200) |
| 22.1 | 4.02 | 60 | (210) |
| 25.8 | 3.45 | 30 | (211) |
Other advanced techniques that find application in the broader analysis of functionalized aromatic hydrocarbons include High-Resolution Mass Spectrometry (HRMS) , which provides highly accurate mass measurements to confirm the elemental composition of this compound and its potential by-products. acs.org Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for analyzing volatile impurities or for separation and identification based on the compound's ability to be volatilized. researchgate.net For in-depth structural elucidation, particularly of complex mixtures or isomers, coupling chromatographic techniques with tandem mass spectrometry (e.g., UPLC-MS/MS) can provide fragmentation patterns that aid in definitive structure confirmation. nih.gov
Future Perspectives and Emerging Research Directions
Exploration of Novel Derivatizations and Polyfunctionalization
The two reactive C-Br bonds in 1,4-bis-(3-bromopropyl)-benzene are gateways to a vast landscape of chemical transformations. Future research is increasingly focused on moving beyond simple nucleophilic substitutions to create more complex and multifunctional molecules.
Novel Derivatizations: Researchers are exploring a variety of nucleophiles to introduce new functional groups, leading to derivatives with tailored properties. These include reactions with:
Amines: To form diamines, which can serve as monomers for polyamides or as ligands for metal complexes.
Thiols: To create dithiol derivatives, useful in self-assembled monolayers on gold surfaces or as cross-linking agents in polymers.
Azides: To produce diazides, which are precursors for "click" chemistry reactions, enabling the facile connection of the benzene (B151609) core to other molecular entities.
Phosphines: To synthesize bis(phosphonium) salts, which can be used as phase-transfer catalysts or as precursors to ylides for Wittig reactions.
Polyfunctionalization: The sequential or controlled reaction of the two bromopropyl groups is a key area of interest. This allows for the synthesis of unsymmetrical derivatives where two different functional groups are introduced onto the same benzene core. Such heterobifunctional molecules are of significant interest in fields like medicinal chemistry and molecular electronics, where precise spatial arrangement of different functionalities is crucial.
A summary of potential derivatization reactions is presented below:
| Nucleophile | Resulting Functional Group | Potential Application of Derivative |
| Primary/Secondary Amine | Secondary/Tertiary Amine | Monomers for polyamides, metal ligands |
| Thiol | Thioether | Self-assembled monolayers, polymer cross-linkers |
| Sodium Azide | Azide | Click chemistry, heterocycle synthesis |
| Triphenylphosphine | Phosphonium Salt | Phase-transfer catalysts, Wittig reagents |
| Hydroxide | Alcohol | Precursors for polyesters and polyethers |
Integration into Hybrid Organic-Inorganic Material Systems
A significant emerging trend is the use of this compound as an organic linker to construct hybrid organic-inorganic materials. These materials combine the processability and functionality of organic molecules with the robustness and unique electronic or magnetic properties of inorganic components.
Metal-Organic Frameworks (MOFs): While not a direct component, the derivatization of this compound into dicarboxylic acids or other multitopic ligands is a promising route for creating novel MOFs. The length and flexibility of the propyl chains can influence the pore size and topology of the resulting framework, potentially leading to materials with tailored gas sorption or separation properties. The synthesis of MOFs using related tricarboxylate linkers has already demonstrated the potential for creating materials with antibacterial properties. nih.gov
Functionalized Nanoparticles: The reactive nature of the bromo- a lkyl groups allows for the covalent grafting of this compound derivatives onto the surface of inorganic nanoparticles (e.g., silica, titania, gold). This surface modification can improve the dispersibility of the nanoparticles in organic matrices, introduce specific functionalities (e.g., fluorescence, biocompatibility), or create a platform for further chemical reactions.
| Hybrid System | Role of this compound Derivative | Potential Application |
| Metal-Organic Frameworks (MOFs) | Organic Linker (after derivatization) | Gas storage, catalysis, sensing |
| Functionalized Nanoparticles | Surface Modifying Agent | Composites, biomedical imaging, drug delivery |
| Organic-Inorganic Perovskites | Organic Spacer (potential) | Photovoltaics, optoelectronics |
Advancements in Sustainable Synthesis Methods
Traditional synthesis routes for halogenated aromatic compounds often involve harsh reagents and generate significant waste. A key future direction is the development of more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives.
Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted synthesis are being investigated as alternatives to conventional heating. researchgate.net These methods can often lead to significantly shorter reaction times, higher yields, and reduced energy consumption.
Atom Economy: Synthetic strategies that maximize the incorporation of all atoms from the reactants into the final product (high atom economy) are being prioritized. This includes exploring novel reaction pathways that avoid the use of protecting groups and minimize the formation of byproducts.
Potential for Specialized Functional Materials and Niche Applications
The unique combination of a rigid aromatic core and flexible, reactive side chains makes this compound an attractive candidate for the development of specialized functional materials.
Functional Polymers: This compound can act as a cross-linker or a monomer in the synthesis of novel polymers. For example, polymerization with diamines could yield polyamines with specific thermal or mechanical properties. Its derivatives can also be incorporated into existing polymer backbones to impart new functionalities.
Organic Electronics: Derivatives of this compound with extended π-conjugation, synthesized through reactions like the Suzuki or Heck coupling, are being explored for their potential in organic electronics. These materials could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Sensors: By incorporating specific recognition units through derivatization, molecules based on the this compound scaffold could be designed as chemical sensors. The benzene ring can act as a fluorophore, and the binding of an analyte to the functional groups on the side chains could lead to a detectable change in its fluorescence properties.
| Application Area | Role of this compound | Example of Potential Material |
| Functional Polymers | Monomer, Cross-linker | High-performance polyamides, functionalized polystyrenes |
| Organic Electronics | Building block for conjugated molecules | Materials for OLEDs and OPVs |
| Chemical Sensors | Molecular scaffold for sensor design | Fluorescent chemosensors for metal ions or anions |
| Medicinal Chemistry | Intermediate for drug synthesis | Synthesis of novel pharmacophores |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1,4-Bis-(3-bromopropyl)-benzene?
A typical route involves alkylation of 1,4-dibromobenzene with 3-bromopropane derivatives. For example, using n-BuLi in THF at low temperatures (-78°C) to deprotonate intermediates, followed by coupling with bromopropyl reagents, as demonstrated in analogous reactions for brominated benzene derivatives . Optimization of stoichiometry and reaction time is critical to minimize byproducts like trisulfides .
Basic: How can researchers verify the purity and structural integrity of this compound?
Analytical techniques include:
- Gas Chromatography (GC) : Purity >95% is achievable, as validated for structurally similar bromopropyl benzenes (e.g., (3-bromopropyl)benzene, CAS 637-59-2) using GC with flame ionization detection .
- High-Performance Liquid Chromatography (HPLC) : For polar byproducts, reverse-phase HPLC with UV detection (e.g., C18 columns) is recommended .
Advanced: How should researchers address discrepancies in reported physical properties (e.g., boiling points) for brominated aromatic compounds?
Discrepancies in properties like boiling points (e.g., (3-bromopropyl)benzene: 219–220°C in vs. 237–238°C in ) may arise from differing measurement conditions (pressure, purity). Validate data using standardized methods (e.g., ASTM distillation) and cross-reference with EPA systematic naming conventions to confirm compound identity .
Advanced: What catalytic systems enhance coupling reactions involving this compound?
Nickel-catalyzed reductive coupling with tetrasulfanes (e.g., 1,4-di-tert-butyltetrasulfane) shows promise for forming disulfides. However, trisulfide intermediates may form under suboptimal conditions; kinetic monitoring via LC-MS is advised to track reaction progression .
Basic: What solvents and reaction conditions are optimal for bromopropylation of aromatic substrates?
Polar aprotic solvents (e.g., THF, acetonitrile) are preferred for bromopropyl coupling. For example, NaI in acetonitrile at 90°C facilitates nucleophilic substitution in analogous systems . Ensure anhydrous conditions to prevent hydrolysis of bromopropyl groups.
Advanced: How can researchers optimize reaction yields in multi-step syntheses involving this compound?
Scale-up studies indicate that maintaining a 10–20% excess of bromopropyl reagents reduces incomplete coupling. For instance, reports a 17% yield improvement when optimizing stoichiometry in nickel-catalyzed reactions. Use in situ monitoring (e.g., FTIR) to identify bottlenecks.
Basic: What safety precautions are critical when handling this compound?
Due to its flammability (Fp 101°C for (3-bromopropyl)benzene ), use inert atmospheres (N₂/Ar) and avoid open flames. PPE (gloves, goggles) is mandatory, as brominated compounds are irritants. Store in amber glass under refrigeration to prevent degradation.
Advanced: What role does this compound play in polymer science research?
It serves as a crosslinker in benzil-terminated polyphenylquinoxalines, where excess 1,4-bis-(phenylglyoxalyl)benzene ensures controlled termination during polymerization . Applications in high-temperature elastomers or scintillation counters (e.g., POPOP derivatives ) are also explored.
Basic: Which spectroscopic techniques are most effective for structural elucidation?
- ¹H/¹³C NMR : Confirm substitution patterns via coupling constants (e.g., para-substitution in benzene ring).
- Mass Spectrometry (EI-MS) : Validate molecular weight (e.g., m/z 324 for C₁₀H₁₂Br₂O₂ ).
Advanced: How can mechanistic insights from byproduct analysis improve synthetic strategies?
In nickel-catalyzed reactions, trisulfide intermediates (e.g., 1,3-dibenzyltrisulfane) convert to disulfides under reductive conditions. By isolating and analyzing these byproducts (e.g., via GC-MS), researchers can adjust catalysts (e.g., Pd/C vs. Ni) to favor desired pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
